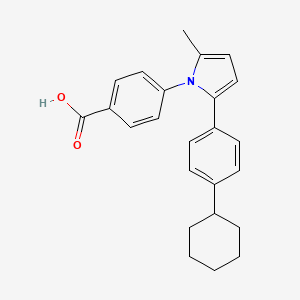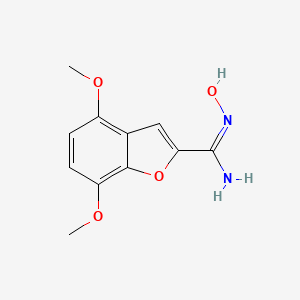
2-Benzofurancarboximidamide, 4,7-dimethoxy-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds known for their wide range of biological activities and applications in medicinal and pharmaceutical chemistry . This particular compound is characterized by its unique structure, which includes a benzofuran ring substituted with hydroxy, methoxy, and carboximidamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Introduction of Substituents: The hydroxy, methoxy, and carboximidamide groups are introduced through specific reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N’-Hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N’-Hydroxy-1-benzofuran-2-carboximidamide: Similar structure but lacks the methoxy groups.
4,7-Dimethoxy-1-benzofuran-2-carboximidamide: Similar structure but lacks the hydroxy group.
Uniqueness
N’-Hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide is unique due to the presence of both hydroxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
CAS No. |
84748-16-3 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
N'-hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-3-4-8(16-2)10-6(7)5-9(17-10)11(12)13-14/h3-5,14H,1-2H3,(H2,12,13) |
InChI Key |
HPESWPABRCDXHT-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C2C=C(OC2=C(C=C1)OC)/C(=N\O)/N |
Canonical SMILES |
COC1=C2C=C(OC2=C(C=C1)OC)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


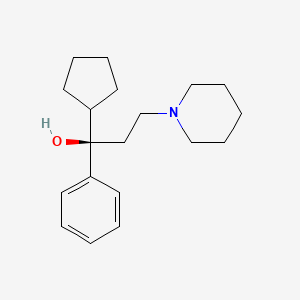
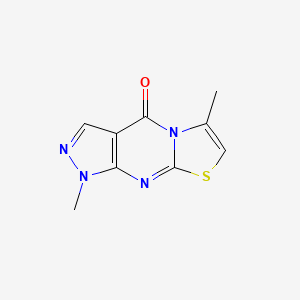


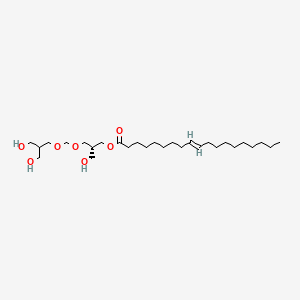
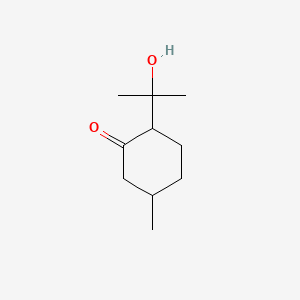
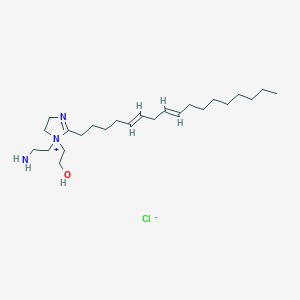

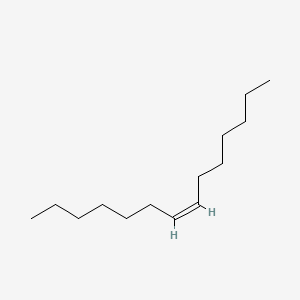
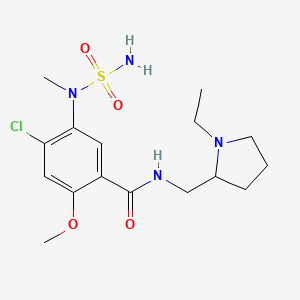
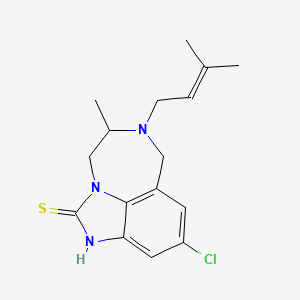
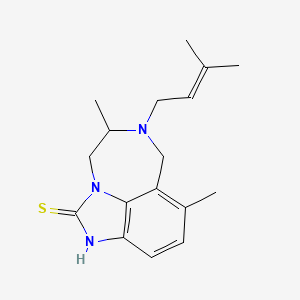
![4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane](/img/structure/B12712656.png)
